molecular formula C16H10ClFO3 B11076063 4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate

4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B11076063
M. Wt: 304.70 g/mol
InChI Key: VXUQSYPRQAPOCJ-FPYGCLRLSA-N
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Description

4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of aromatic esters This compound features a chloro-substituted benzaldehyde moiety and a fluorophenyl group connected through a propenoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-formylphenol and 4-fluorobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the propenoate linkage.

    Esterification: The resulting intermediate is then esterified using an appropriate esterifying agent like methanol or ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and esterification reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: 4-chloro-2-formylbenzoic acid.

    Reduction: 4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)propan-2-ol.

    Substitution: 4-amino-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of the target molecules. The propenoate linkage and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-formylphenyl acetate
  • 4-fluoro-2-formylphenyl propanoate
  • 4-chloro-2-formylphenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Comparison

  • Structural Differences : The presence of different substituents (e.g., fluoro vs. bromo) can significantly impact the compound’s reactivity and applications.
  • Reactivity : The chloro and fluoro groups influence the compound’s reactivity in substitution and addition reactions.
  • Applications : Each compound may have unique applications based on its specific structural features and reactivity.

Properties

Molecular Formula

C16H10ClFO3

Molecular Weight

304.70 g/mol

IUPAC Name

(4-chloro-2-formylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C16H10ClFO3/c17-13-4-7-15(12(9-13)10-19)21-16(20)8-3-11-1-5-14(18)6-2-11/h1-10H/b8-3+

InChI Key

VXUQSYPRQAPOCJ-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O)F

Origin of Product

United States

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